molecular formula C17H18BrNO5S B2608568 2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate CAS No. 2380185-44-2

2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate

Cat. No.: B2608568
CAS No.: 2380185-44-2
M. Wt: 428.3
InChI Key: OFLQKDDZZGALHE-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which combines aromatic rings with functional groups that can participate in various chemical reactions.

Scientific Research Applications

2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate typically involves multiple steps. One common method starts with the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then subjected to a bromination reaction to introduce the bromine atom at the para position relative to the acetylamino group. Finally, the propoxybenzenesulfonate group is introduced through a sulfonation reaction, followed by the attachment of the propoxy group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include nitro derivatives or quinones.

    Reduction: Products include amines or alcohols.

    Hydrolysis: Sulfonic acids and phenols.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate
  • 2-(Acetylamino)phenyl 4-chloro-3-propoxybenzenesulfonate
  • 2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate

Uniqueness

2-(Acetylamino)phenyl 4-bromo-3-propoxybenzenesulfonate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its specific structure also makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

(2-acetamidophenyl) 4-bromo-3-propoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO5S/c1-3-10-23-17-11-13(8-9-14(17)18)25(21,22)24-16-7-5-4-6-15(16)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLQKDDZZGALHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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